molecular formula C32H46N5O11F B1192016 Z-VDVAD-FMK

Z-VDVAD-FMK

Cat. No.: B1192016
M. Wt: 695.73
Attention: For research use only. Not for human or veterinary use.
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Description

Z-VDVAD-FMK (benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is an irreversible, cell-permeable caspase inhibitor with high specificity for caspase-2, a key initiator protease in apoptosis. Its molecular formula is C₃₂H₄₆FN₅O₁₁ (molecular weight: 695.73 g/mol), and it exhibits solubility in DMSO up to 250 mg/mL . Caspase-2 plays a critical role in mitochondrial permeabilization, DNA damage response, and upstream regulation of effector caspases (e.g., caspase-3/7). This compound is widely used to dissect apoptotic pathways, particularly in models of chemotherapeutic agent-induced cell death .

Properties

Molecular Formula

C32H46N5O11F

Molecular Weight

695.73

Synonyms

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate

Origin of Product

United States

Comparison with Similar Compounds

Specificity and Target Profiles

Caspase inhibitors are categorized by their target specificity:

Inhibitor Primary Target Cross-Reactivity Key Applications
Z-VDVAD-FMK Caspase-2 Partial caspase-3/7 PS-341-induced apoptosis , Lovastatin-induced apoptosis , STAT1-mediated apoptosis
Z-VAD-FMK Pan-caspase Broad-spectrum Lung ischemia-reperfusion injury , tumor cachexia
Z-DEVD-FMK Caspase-3 Caspase-7 TRAIL-induced apoptosis , effector caspase blockade
Z-IETD-FMK Caspase-8 Caspase-6/9 Death receptor pathway inhibition
Z-LEHD-FMK Caspase-9 Minimal Mitochondrial apoptosis
Q-VD-OPH Broad-spectrum All caspases High-efficiency apoptosis suppression

Key Observations :

  • Specificity: this compound is more selective for caspase-2 than pan-inhibitors (e.g., Z-VAD-FMK) but exhibits partial inhibition of caspase-3/7 at higher concentrations. This cross-reactivity was noted in PS-341-treated pancreatic cancer cells, where this compound reduced mitochondrial depolarization by 40%, outperforming caspase-2 siRNA .
  • Efficacy : In IFN-γ-induced apoptosis, this compound reduced cell death from 75% to 49%, demonstrating incomplete but significant suppression . In contrast, Q-VD-OPH, a broad-spectrum inhibitor, shows superior potency (IC₅₀ = 80 nM for caspase-2 vs. 200 nM for Z-VAD-FMK) .

Mechanistic Insights

  • This compound vs. Z-VAD-FMK: this compound blocks upstream apoptotic signaling (e.g., caspase-2 activation in response to DNA damage), while Z-VAD-FMK broadly inhibits both initiator (caspase-2/8/9) and effector caspases (caspase-3/6/7) . In PLOD3-knockdown lung cancer cells, this compound reduced apoptosis by only 7%, compared to 18% with Z-VAD-FMK, highlighting its narrower target range .
  • This compound vs. Z-DEVD-FMK :

    • Z-DEVD-FMK specifically inhibits caspase-3, a downstream effector. In TRAIL-induced apoptosis, both inhibitors reduced cell death, but Z-DEVD-FMK was more effective in blocking caspase-3/7 activation .

Limitations and Considerations

  • Off-Target Effects : this compound’s partial inhibition of caspase-3/7 may confound results in systems with overlapping caspase activation .
  • Concentration Dependency : Efficacy varies with concentration. For example, 100 µM this compound reduced Lovastatin-induced DNA loss by 19%, while lower doses (2 µM) inhibited Rho-kinase activity in endothelial cells .

Preparation Methods

Resin Activation and FMK Coupling

The aspartic acid fluoromethyl ketone (D-FMK) synthon is pre-coupled to a linker and anchored to the MBHA resin. This step ensures the FMK group remains stable during subsequent reactions. The resin is washed with dimethylformamide (DMF) to remove unreacted reagents, and the Fmoc-protected aspartate residue is introduced using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) as coupling agents.

Sequential Amino Acid Elongation

The peptide sequence V-D-V-A-D is assembled using Fmoc-protected amino acids. Each residue is coupled sequentially under automated SPPS conditions, with HATU/DIPEA activation and DMF as the solvent. Methoxy (OMe) side-chain protection is employed for aspartic acid to prevent undesired side reactions. After each coupling cycle, the Fmoc group is removed using 20% piperidine in DMF, followed by thorough washing.

Cleavage and Global Deprotection

Upon completion of the peptide chain, the resin-bound product is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2–3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups, yielding the crude this compound.

Solution-Phase Synthesis Techniques

For smaller-scale preparations or modified analogs, solution-phase synthesis offers an alternative route. This method is particularly useful for introducing non-standard residues or affinity tags.

Fragment Condensation

The peptide is divided into shorter fragments (e.g., Z-VD and VAD-FMK), synthesized separately via SPPS, and then coupled in solution using HATU/DIPEA. This approach reduces steric hindrance and improves yields for longer sequences.

FMK Incorporation

The FMK group is introduced at the C-terminus by reacting the peptide with bromofluoromethane in the presence of silver hexafluorophosphate (AgPF₆). The reaction proceeds via nucleophilic displacement, forming the fluoromethyl ketone functionality.

Protecting Group Strategies

Effective protection of reactive side chains is critical to prevent side reactions. The following strategies are employed:

Aspartic Acid Protection

The β-carboxyl group of aspartic acid is protected as a methyl ester (OMe), which is stable during SPPS and removed during TFA cleavage. This prevents aspartimide formation, a common side reaction in peptide synthesis.

N-Terminal Benzyloxycarbonyl (Z) Group

The Z group enhances cellular permeability and stability. It is introduced at the N-terminus using benzyl chloroformate in dichloromethane (DCM) under basic conditions.

Post-Synthetic Processing and Purification

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. Typical purity exceeds 95%, as validated by ultra-high-performance liquid chromatography (UHPLC).

Table 1: Synthesis Parameters for this compound and Analogs

CompoundYield (%)Purity (%)MS (m/z) [M+H]+
This compound2495581.3
Z-VAD(OMe)-FMK3498467.2
Z-AVLD(OMe)-FMK2.437581.3

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS confirms molecular weight, with observed [M+H]+ peaks matching theoretical values (e.g., 581.3 for this compound).

Nuclear Magnetic Resonance (NMR)

¹H NMR in deuterated DMSO confirms the presence of the FMK moiety (δ 4.2 ppm for CHF₂) and the Z group (δ 7.3–7.5 ppm for aromatic protons).

Applications and Functional Validation

The inhibitor’s efficacy is validated in endothelial cell models, where it attenuates oxyhemoglobin-induced PARP cleavage and apoptosis. Caspase-2 inhibition is confirmed via fluorometric assays, with IC₅₀ values in the nanomolar range .

Q & A

What experimental methodologies validate Z-VDVAD-FMK's efficacy as a caspase-2 inhibitor in apoptosis studies?

To confirm this compound's inhibitory activity:

  • Western Blotting : Measure cleavage of downstream caspases (e.g., caspase-3/6) or substrates like PKC-δ. In TRAIL-induced apoptosis, pre-treatment with this compound (50 µM) reduced caspase-3/6 activation .
  • Flow Cytometry : Quantify apoptotic cells via Annexin V/PI staining. Jurkat cells treated with this compound (50 µM) showed reduced apoptosis after exposure to Akt inhibitors .
  • Caspase Activity Assays : Use fluorogenic substrates (e.g., Ac-IETD-AFC for caspase-8) to compare enzymatic activity with/without this compound .
  • Negative Controls : Include vehicle-treated (DMSO) and pan-caspase inhibitor (z-VAD-fmk) groups to rule off-target effects .

How should researchers address contradictory data on this compound's efficacy across cell lines?

Contradictions often arise from:

  • Cell-Type Specificity : Caspase-2's role varies; e.g., this compound (30 µM) reduced 5-FU-induced apoptosis in HCT116 colorectal cells but showed partial efficacy in myoblasts exposed to palmitate .
  • Dose Optimization : Test concentrations (10–50 µM) empirically. Higher doses (50 µM) may inhibit non-caspase-2 targets .
  • Timing : Pre-incubate cells for ≥1 hour before apoptosis induction to ensure inhibitor uptake .
  • Validation : Confirm caspase-2 dependency via siRNA knockdown alongside inhibitor use .

What advanced strategies optimize this compound use in combinatorial studies with other caspase inhibitors?

  • Sequential Inhibition : Pre-treat with this compound (caspase-2) followed by z-DEVD-fmk (caspase-3) to dissect signaling hierarchies .
  • Synergy Testing : In cancer studies, combine this compound with chemotherapeutics (e.g., etoposide) to assess caspase-2's role in drug resistance .
  • Cross-Inhibition Checks : Use selective inhibitors (e.g., z-IETD-fmk for caspase-8) to exclude overlapping effects .
  • In Vivo Models : Administer this compound (10 mg/kg intraperitoneally) in mice to study caspase-2's role in ketogenic diet-induced senescence .

How does this compound's solubility and stability impact experimental design?

  • Solubility : Dissolve in DMSO at 20–250 mg/mL (359.33 mM). Vortex/ultrasonicate to ensure homogeneity .
  • Storage : Store lyophilized powder at -20°C; avoid freeze-thaw cycles to prevent degradation .
  • Working Concentrations : Dilute in culture media to ≤0.1% DMSO to minimize solvent toxicity .

What controls are critical for interpreting this compound experiments?

  • Vehicle Control : DMSO-treated cells to isolate solvent effects .
  • Positive Control : Use staurosporine or camptothecin to induce apoptosis .
  • Inhibitor Specificity Control : Compare with pan-caspase (z-VAD-fmk) or caspase-3-specific (z-DEVD-fmk) inhibitors .
  • Caspase-2 Knockdown : siRNA or CRISPR models to validate target specificity .

What non-apoptotic pathways are influenced by this compound, and how can they be studied?

  • Cellular Senescence : In ketogenic diet studies, this compound reduced p21-mediated senescence via caspase-2 inhibition .
  • Metabolic Stress : Monitor AMPK/mTOR pathways in this compound-treated cells to assess caspase-2's metabolic roles .
  • DNA Repair : Use γH2AX staining to evaluate caspase-2's involvement in DNA damage responses .

How can researchers reconcile this compound's partial efficacy in certain apoptosis models?

  • Off-Target Effects : At high doses (>50 µM), this compound may inhibit caspase-3/7. Validate with caspase-2-specific substrates (e.g., VDVAD-pNA) .
  • Alternative Pathways : In TRAIL-resistant cells, combine this compound with XIAP inhibitors to overcome compensatory mechanisms .
  • Temporal Analysis : Track caspase-2 activation kinetics (e.g., via FRET probes) to identify optimal inhibition windows .

What are the implications of this compound's irreversible binding for long-term studies?

  • Prolonged Effects : Single-dose treatments may suffice for 24–48 hour assays due to irreversible enzyme inhibition .
  • Toxicity Monitoring : Assess cell viability beyond 72 hours to exclude caspase-independent death .
  • Wash-Out Experiments : Test reversibility by removing this compound and measuring caspase-2 recovery .

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